Ytterbium(III) bromide hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

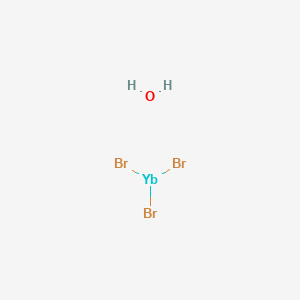

Ytterbium(III) bromide hydrate is a chemical compound with the molecular formula YbBr3•xH2O. It is a rare earth metal halide that has been widely studied for its unique properties and potential applications in various fields. In

Scientific Research Applications

DNA-Binding and Antioxidant Activities : A study synthesized a complex of ytterbium(III) nitrate with bis(N-salicylidene)-3-oxapentane-1,5-diamine and found that the Yb(III) complex can bind to calf thymus DNA via a groove binding mechanism. It also demonstrated antioxidant activities, indicating its potential for biological applications (Wu et al., 2015).

Gas-phase Hydration Studies : Research focusing on the hydration of ytterbium (III) halide/hydroxide ions in a mass spectrometer revealed insights into the hydration kinetics and energetics, indicating its importance in understanding fundamental aspects of f-element ion complexes (Rutkowski et al., 2011).

Enhancing Reducing Ability under UV Light : Ytterbium diiodide's reducing ability is significantly enhanced when irradiated with near-UV light. This property can be utilized in reducing various organic compounds efficiently (Ogawa et al., 1997).

Ytterbium(III) Selective Sensor : Ytterbium(III) sensor based on N-(2-pyridyl)-N′-(2-methoxyphenyl)-thiourea was developed, showcasing its potential in analytical chemistry for metal ion detection (Ganjali et al., 2005).

Sulfite Determination in White Wine : Utilizing ytterbium(III) as an analytical reagent demonstrated an efficient method for determining total sulfites in white wine samples, indicating its application in food chemistry (Rodríguez-Díaz et al., 2004).

Crystal Structure Investigations : The study of ytterbium(III) oxide bromide oxidotellurate(IV) revealed complex crystal structures, showing the material's significance in solid-state chemistry and materials science (Meier et al., 2020).

Spectrophotometric Studies : Research on the complex formation of Ytterbium (III) with Bromopyrogallol red provided insights into its stability and thermodynamics, illustrating its potential in photometric analysis (Srivastava, 1976).

Mechanism of Action

Target of Action

Ytterbium(III) bromide hydrate is an inorganic compound

Mode of Action

The mode of action of this compound is primarily chemical rather than biological. It can participate in various chemical reactions due to the presence of ytterbium(III) ions and bromide ions . The exact nature of these interactions would depend on the specific chemical environment and the other reactants present.

Action Environment

The action, efficacy, and stability of this compound are highly dependent on the environmental conditions. Factors such as pH, temperature, and the presence of other ions can significantly influence its behavior . For example, it is known to be hygroscopic and can react with combustible/organic material .

Safety and Hazards

Ytterbium(III) bromide hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ytterbium(III) bromide hydrate involves the reaction between Ytterbium(III) oxide and hydrobromic acid in the presence of water.", "Starting Materials": ["Ytterbium(III) oxide", "Hydrobromic acid", "Water"], "Reaction": [ "Add Ytterbium(III) oxide to a round-bottom flask", "Add hydrobromic acid to the flask slowly while stirring", "Add water to the mixture", "Heat the mixture to reflux for several hours", "Allow the mixture to cool and filter the precipitate", "Wash the precipitate with water and dry in a vacuum oven", "The resulting product is Ytterbium(III) bromide hydrate" ] } | |

CAS RN |

15163-03-8 |

Molecular Formula |

Br3H2OYb |

Molecular Weight |

430.77 g/mol |

IUPAC Name |

ytterbium(3+);tribromide;hydrate |

InChI |

InChI=1S/3BrH.H2O.Yb/h3*1H;1H2;/q;;;;+3/p-3 |

InChI Key |

MXYLXTAFQDIBHN-UHFFFAOYSA-K |

SMILES |

O.Br[Yb](Br)Br |

Canonical SMILES |

O.[Br-].[Br-].[Br-].[Yb+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)

![[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-](/img/structure/B80155.png)

![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)